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Compound of Interest

Compound Name: Paliperidone Z-Oxime

Cat. No.: B14089207 Get Quote

Executive Summary
Paliperidone Z-Oxime (CAS: 1388021-47-3) is the Z-isomer of the oxime intermediate formed

during the synthesis of Paliperidone (9-hydroxyrisperidone).[1][2] Chemically identified as (Z)-3-

(2-{4-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethyl)-9-hydroxy-2-methyl-

6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, this compound represents the open-ring

precursor prior to the base-catalyzed cyclization that forms the 1,2-benzisoxazole moiety

characteristic of Paliperidone.[1]

For drug development professionals, the accurate identification and quantification of this

species are mandated by ICH Q3A/B guidelines. Distinguishing the Z-oxime from its E-isomer

and the final cyclized drug is a critical quality attribute (CQA), as the stereochemistry of the

oxime directly influences the kinetics and yield of the subsequent cyclization step.
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Attribute Detail

Common Name Paliperidone Z-Oxime

IUPAC Name

3-[2-[4-[(Z)-(2,4-Difluorophenyl)

(hydroxyimino)methyl]piperidin-1-yl]ethyl]-9-

hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-

pyrido[1,2-a]pyrimidin-4-one

CAS Number 1388021-47-3

Molecular Formula C₂₃H₂₈F₂N₄O₃

Molecular Weight 446.49 g/mol

Structural Class Pyridopyrimidinone / Oxime / Fluorinated Phenyl

Key Functionality
Oxime (C=N-OH), Secondary Alcohol (9-OH),

Amide (Pyrimidinone)

Synthesis Pathway & Origin
The Z-Oxime arises from the oximation of the ketone precursor. The subsequent step involves

a nucleophilic aromatic substitution (SNAr) where the oxime oxygen attacks the ortho-fluorine

to close the benzisoxazole ring.
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Figure 1: Synthetic origin of Paliperidone Z-Oxime.[3][4][5] The Z-isomer is the geometric

isomer capable of rapid cyclization or is in equilibrium with the E-isomer.[1]
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Spectroscopic Data: The Core Analysis
Mass Spectrometry (LC-MS/ESI)
Mass spectrometry provides the primary confirmation of molecular weight and fragmentation

distinct from Paliperidone (MW 426.48).[1]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

Parent Ion: The oxime is 20 Da higher than Paliperidone (addition of water elements during

hydrolysis of the ring, or rather, the open form before HF elimination).

Paliperidone: [M+H]⁺ = 427.2[1]

Paliperidone Z-Oxime: [M+H]⁺ = 447.2[1]

Ion (m/z) Assignment Mechanistic Insight

447.2 [M+H]⁺

Protonated molecular ion.[1]

Confirms formula

C₂₃H₂₈F₂N₄O₃.[6]

429.2 [M+H - H₂O]⁺

Loss of water from the 9-

hydroxy group or oxime

dehydration.[1]

238.1 Fragment
Characteristic cleavage of the

ethyl-piperidine linker.

192.1 Fragment
9-hydroxy-2-methyl-pyrido-

pyrimidinone moiety.[1][7][6]

Diagnostic Utility: The mass shift of +20 Da relative to Paliperidone is the first indicator of the

uncyclized oxime species.

Infrared Spectroscopy (FT-IR)
IR is crucial for distinguishing the open oxime form from the cyclized benzisoxazole.
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Frequency (cm⁻¹) Vibration Mode Diagnostic Note

3200–3400 O-H Stretch (Broad)

Overlap of the 9-OH

(secondary alcohol) and the

Oxime =N-OH.[1] Paliperidone

only has the 9-OH.

1625–1640 C=N Stretch
Characteristic of the oxime

linkage.

1660–1680 C=O Stretch

Amide carbonyl of the

pyrimidinone ring (conserved

in both).

1500–1600 Ar C=C Stretch
Aromatic ring breathing (2,4-

difluorophenyl).[1]

~950 N-O Stretch
Specific to the oxime

functionality.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for stereochemical assignment (Z vs E). The chemical environment of

the protons on the piperidine ring adjacent to the oxime carbon is anisotropically affected by the

oxime hydroxyl group.

1H NMR (Proton) - 500 MHz, DMSO-d6
Note: Chemical shifts are representative of the structural class and analogous oxime

intermediates.[1]
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Position Shift (δ ppm) Multiplicity
Assignment &
Logic

Oxime OH 10.5 – 11.5 Singlet (br)

Diagnostic: The oxime

hydroxyl proton.[1]

Disappears with D₂O

shake. Its shift varies

significantly between

Z and E due to H-

bonding.[1]

Ar-H (Phenyl) 7.1 – 7.5 Multiplets

2,4-Difluorophenyl

protons.[1] Distinct

from the 6-fluoro-

benzisoxazole pattern

in Paliperidone.[1][8]

Pyrimidinone Ar 6.0 – 8.0 Multiplets

Protons of the

tetrahydro-pyrido-

pyrimidinone bicyclic

system.[1]

9-CH (Chiral) ~4.2 Multiplet

Proton at the chiral

center (bearing the

OH).

Piperidine-H 2.5 – 3.5 Multiplets

Stereo-Diagnostic:

Protons at the C4

position of piperidine

(alpha to the C=N

bond) will show

distinct shifts for Z vs

E due to the

shielding/deshielding

cone of the oxime.

Methyl (2-Me) ~2.3 Singlet
Methyl group on the

pyrimidinone ring.[1]
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Differentiation: Z vs E Isomer
The Z-isomer (syn) typically exhibits a downfield shift for the protons spatially closer to the

oxime oxygen lone pairs or hydroxyl group compared to the E-isomer.[9]

NOESY Experiment: Strong NOE correlation between the Oxime-OH and the ortho-protons

of the difluorophenyl ring (or the piperidine protons) confirms the spatial proximity, defining

the Z/E configuration.

Experimental Protocol: Isolation & Analysis
To ensure scientific integrity, the following workflow describes the isolation and validation of the

Z-Oxime impurity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pdf.benchchem.com/10756/Spectroscopic_Fingerprints_of_Oxime_Ester_Isomers_A_Comparative_Analysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14089207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Reaction Mixture
(Paliperidone Synthesis)

HPLC Separation
(C18 Column, Gradient Elution)

Inject

Fraction Collection
(Target RT ~0.8-0.9 RRT)

Detect Peak @ 237 nm

Lyophilization
(Remove Solvent)

Multi-Spectral Analysis
(NMR, MS, IR)

Click to download full resolution via product page

Figure 2: Isolation workflow for Paliperidone Z-Oxime characterization.

Step-by-Step Methodology
Sample Preparation: Dissolve crude Paliperidone intermediate (post-oximation, pre-

cyclization) in Acetonitrile/Water (50:50).

HPLC Separation:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b14089207?utm_src=pdf-body-img
https://www.benchchem.com/product/b14089207?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14089207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 30 mins.

Detection: UV at 237 nm (max absorption of the pyrimidinone).

Identification: The Z-Oxime typically elutes before the E-isomer and the final Paliperidone

product due to polarity differences (Oxime OH is more polar than the cyclized ether).

Validation: Collect the peak fraction, lyophilize, and reconstitute in DMSO-d6 for NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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